molecular formula C11H11ClN2O2 B8529329 4-Chloro-6-ethoxy-7-methoxyquinazoline

4-Chloro-6-ethoxy-7-methoxyquinazoline

Cat. No. B8529329
M. Wt: 238.67 g/mol
InChI Key: DEETUTHTBFVLAH-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-7-methoxyquinazoline is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-ethoxy-7-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-7-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-chloro-6-ethoxy-7-methoxyquinazoline

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10-4-7-8(5-9(10)15-2)13-6-14-11(7)12/h4-6H,3H2,1-2H3

InChI Key

DEETUTHTBFVLAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-(ethyloxy)-7-(methyloxy)-4(1H)-quinazolinone (560 mg, 2.54 mmol) in POCl3 (5 mL, 53.6 mmol) was treated with 1 drop of DMF and heated at 100° C. for 2 hours before being concentrated. The residue was treated with saturated aqueous NaHCO3 and extracted with CH2Cl2. The organic extracts were dried (sodium sulfate) and concentrated to give 4-chloro-6-(ethyloxy)-7-(methyloxy)quinazoline (416 mg, 1.74 mmol, 69%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.88 (s, 1 H), 7.46 (s, 1 H), 7.39 (s, 1 H), 4.26 (q, J=6.94 Hz, 2 H), 4.02 (s, 3 H), 1.44 (t, J=7.03 Hz, 3 H). MS (m/z) 239.0 (M+H+).
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6-ethoxy-7-methoxyquinazolin-4(3H)-one (0.52 g, 2.36 mmol) and POCl3 (1 mL) in toluene (10 mL) was heated at 125° C. for 3.5 hours. The residue was purified by silica gel chromatography with 0-25% EtOAc/hexane as eluants to afford 4-chloro-6-ethoxy-7-methoxyquinazoline as a solid (0.19 g, 34%). 1H NMR (300 MHz, CDCl3) δ 8.9 (s, 1H), 7.4 (s, 1H), 7.3 (s, 1H), 4.3 (t, 2H), 4.1 (s, 3H), 1.6 (t, 3H).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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